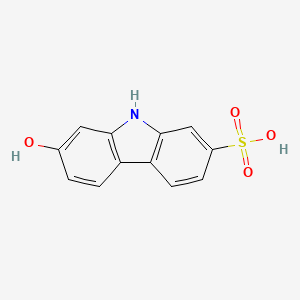

7-hydroxy-9H-carbazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-9H-carbazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-7-1-3-9-10-4-2-8(18(15,16)17)6-12(10)13-11(9)5-7/h1-6,13-14H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPLYICZRNIHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 9h Carbazole 2 Sulfonic Acid

Strategies for the Synthesis of 7-Hydroxy-9H-carbazole-2-sulfonic Acid

The construction of the 7-hydroxy-9H-carbazole-2-sulfonic acid molecule can be approached through various synthetic strategies. These generally involve either the formation of the carbazole (B46965) ring from appropriately substituted precursors or the functionalization of a pre-existing carbazole core.

Precursor-Based Synthetic Routes and Pathways

A common approach to synthesizing substituted carbazoles involves the Fischer indole (B1671886) synthesis, which can be adapted to form the carbazole ring system. For instance, the reaction of a substituted phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative can lead to a tetrahydrocarbazole, which is then aromatized. To obtain a 7-hydroxycarbazole derivative, one could start with a precursor like 4-methoxyphenylhydrazine and react it with a suitable cyclohexanone, followed by cyclization and subsequent dehydrogenation to form the carbazole ring. The methoxy (B1213986) group can then be cleaved to yield the hydroxyl group.

Another precursor-based approach involves the cyclization of diphenylamine (B1679370) derivatives. For example, a suitably substituted 2-aminodiphenylamine (B160148) can be cyclized through methods like the Graebe-Ullmann reaction to form the carbazole skeleton. researchgate.net The challenge in these methods lies in the synthesis of the appropriately substituted precursors that will lead to the desired 7-hydroxy substitution pattern.

A hypothetical pathway for the synthesis of a 4-hydroxycarbazole (B19958) involves the reaction of cyclohexanedione with phenylhydrazine to form a mono-phenylhydrazone. This intermediate then undergoes a Fischer rearrangement to yield 1,2,3,4-tetrahydro-4-oxocarbazole, which is subsequently dehydrogenated to 4-hydroxy-carbazole. google.com A similar strategy could be envisioned for the 7-hydroxy isomer by starting with appropriately substituted precursors.

Regioselective Functionalization Approaches for Carbazole Scaffolds

The direct functionalization of the carbazole ring is a powerful strategy for introducing substituents. However, controlling the position of substitution (regioselectivity) is a significant challenge due to the electronic nature of the carbazole ring system. Electrophilic substitution reactions on carbazole typically occur at the 3, 6, and 9 positions. Therefore, to achieve substitution at the 2 and 7 positions, directing groups or more advanced synthetic strategies are often necessary.

For the introduction of the sulfonic acid group, sulfonation of a 7-hydroxycarbazole precursor could be a potential route. Sulfonation is typically carried out using reagents like sulfuric acid or chlorosulfonic acid. The position of sulfonation is highly dependent on the reaction conditions and the presence of other substituents on the carbazole ring.

The regioselective functionalization of unprotected carbazoles has been an area of active research. nih.gov For example, the development of methods for C1 functionalization often relies on the use of directing groups to overcome the inherent reactivity of the carbazole nucleus. nih.gov While not directly applicable to the 2 and 7 positions, these studies highlight the importance of directing effects in controlling the regiochemical outcome of carbazole functionalization.

Advanced Synthetic Reactions Applicable to Carbazole Derivatives

Several advanced synthetic reactions are instrumental in the synthesis and derivatization of carbazoles. These reactions can be used to construct the carbazole core or to introduce a variety of functional groups.

Ullmann Reaction in Carbazole Synthesis

The Ullmann reaction is a classic copper-catalyzed coupling reaction that is widely used for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. organic-chemistry.orgwikipedia.org In the context of carbazole synthesis, the Ullmann reaction can be employed in several ways:

Intramolecular Ullmann Reaction: A suitably substituted 2-amino-2'-halobiphenyl can undergo an intramolecular C-N bond formation to yield a carbazole.

Intermolecular Ullmann Reaction: The coupling of an aryl halide with an amine can be used to construct a diphenylamine precursor, which can then be cyclized to a carbazole. More recently, copper-catalyzed Ullmann-type C-N cross-coupling reactions of carbazoles with heteroaryl halides have been developed. acs.org Palladium-catalyzed Ullmann cross-coupling reactions have also been utilized in the synthesis of carbazole natural products. acs.org

The classical Ullmann reaction often requires harsh conditions, but modern variations using palladium or nickel catalysts have expanded the substrate scope and employ milder conditions. wikipedia.org

Halogenation (e.g., Iodination) and Subsequent Derivatizations

Halogenation of the carbazole ring provides a versatile handle for further functionalization through cross-coupling reactions. acs.org Halogenated carbazoles can be used as starting materials for the synthesis of various bioactive molecules and materials for electronic devices. acs.org

Direct iodination of carbazole typically occurs at the C3 position. acs.org However, regioselective iodination at other positions can be achieved using specific reagents and conditions. A copper-catalyzed iodination of carbazoles using Barluenga's reagent (IPy2BF4) has been developed, allowing for the synthesis of diverse carbazole derivatives. acs.org Microwave-assisted halogenation of carbazoles using hydrohalic acids and hydrogen peroxide has also been reported as an environmentally benign method. rsc.org

Iodinated carbazoles are particularly useful as they are more reactive than other halogenated derivatives in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and for generating free-radical intermediates. acs.org

Friedel-Crafts Alkylation for Carbazole Moiety Introduction

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. rsc.orgrsc.org Friedel-Crafts alkylation and acylation of carbazoles are important reactions for their derivatization.

Friedel-Crafts Acylation: This reaction is often used to introduce keto groups onto the carbazole ring. For instance, the acylation of carbazole with glutaric anhydride (B1165640) in the presence of aluminum trichloride (B1173362) has been reported. researchgate.net A substrate-controlled regiodivergent trifluoroacetylation of carbazoles has also been developed via Friedel-Crafts acylation. acs.org

Friedel-Crafts Alkylation: This reaction can be used to introduce alkyl groups. A copper-catalyzed Friedel-Crafts alkylation of indoles has been used in a sequential reaction to access 5H-benzo[b]carbazol-6-yl ketones. nih.gov

The regioselectivity of Friedel-Crafts reactions on carbazoles is influenced by the substituents already present on the ring.

Derivatization and Analog Development of 7-Hydroxy-9H-carbazole-2-sulfonic Acid

The development of analogs from a lead compound like 7-hydroxy-9H-carbazole-2-sulfonic acid is crucial for tuning its physicochemical properties for specific applications. This involves the chemical modification of its characteristic functional groups: the hydroxyl and the sulfonic acid moieties.

Synthesis of Hydroxyl-Modified Analogs for Specific Applications

The phenolic hydroxyl group at the C7 position of the carbazole core is a prime site for modification. Its reactivity allows for a variety of chemical transformations to produce analogs with tailored properties.

One common modification is O-alkylation , which can be achieved by reacting the hydroxycarbazole with alkyl halides in the presence of a base. For instance, the synthesis of novel 4-hydroxycarbazole derivatives has been reported through O-alkylation using methyl 5-bromovalerate, followed by further reactions. researchgate.net This approach can be adapted to 7-hydroxy-9H-carbazole-2-sulfonic acid to introduce a range of alkyl chains, potentially altering its solubility and biological activity.

Another important derivatization is the formation of esters . The hydroxyl group can be esterified with various acylating agents. For example, in the development of antitumor agents, the 9-hydroxy group of pyrido[4,3-b]carbazole derivatives has been esterified with aliphatic diacids, leading to compounds with improved therapeutic indices. This strategy could be applied to the 7-hydroxyl group to create prodrugs or modify the electronic properties of the molecule.

Furthermore, the hydroxyl group can serve as a handle for the attachment of other functional moieties through ether linkages . This is particularly relevant in the synthesis of hybrid molecules where the carbazole unit is linked to another pharmacophore or a functional material.

Table 1: Potential Hydroxyl Group Modifications of 7-Hydroxy-9H-carbazole-2-sulfonic Acid

| Reaction Type | Reagents and Conditions | Potential Outcome |

| O-Alkylation | Alkyl halide (e.g., methyl 5-bromovalerate), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Introduction of alkyl chains to modify lipophilicity and other physicochemical properties. researchgate.net |

| Esterification | Acyl chloride or anhydride, Base (e.g., pyridine) | Formation of ester derivatives, potentially as prodrugs or for tuning electronic properties. |

| Ether Synthesis | Williamson ether synthesis (e.g., reaction with a tosylated alcohol in the presence of a base) | Linkage to other functional molecules or polymers. |

Chemical Modifications of the Sulfonic Acid Group

The sulfonic acid group at the C2 position significantly influences the polarity and water solubility of the molecule. Its modification can lead to a diverse range of analogs with different chemical and biological profiles.

A key transformation of sulfonic acids is their conversion to sulfonyl chlorides . This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride or a combination of a pyrylium (B1242799) salt (Pyry-BF4) and a chloride source. nih.govresearchgate.net The resulting sulfonyl chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles.

Once the sulfonyl chloride is formed, it can be converted into sulfonamides by reaction with primary or secondary amines. This is a widely used strategy in drug discovery to generate compounds with diverse biological activities. For example, the conversion of primary sulfonamides to sulfonyl chlorides and their subsequent reaction with various amines has been demonstrated for complex, druglike molecules. nih.gov

The sulfonyl chloride can also be reacted with alcohols to form sulfonate esters or with other nucleophiles to introduce a wide array of functional groups.

Table 2: Derivatization Pathways for the Sulfonic Acid Group

| Intermediate | Reagents and Conditions for Formation | Subsequent Reactions | Potential Products |

| Sulfonyl Chloride | Thionyl chloride (SOCl₂) or Pyry-BF₄/MgCl₂ nih.govresearchgate.net | Reaction with amines | Sulfonamides |

| Reaction with alcohols | Sulfonate esters | ||

| Reaction with other nucleophiles | Diverse sulfonyl derivatives |

Design and Synthesis of Multi-functionalized Carbazole Hybrids

The combination of the carbazole scaffold with other heterocyclic or functional moieties can lead to hybrid molecules with novel properties. The synthetic strategies for creating these hybrids often involve multi-step sequences that build upon a functionalized carbazole core.

One approach involves the synthesis of carbazole-thiosemicarbazone hybrids, which have shown potential as topoisomerase II catalytic inhibitors. nih.gov The synthesis typically starts with a functionalized carbazole, which is then elaborated through a series of reactions to introduce the thiosemicarbazone moiety. nih.gov Similarly, carbazole-pyridine hybrid molecules have been synthesized and investigated as host materials for blue phosphorescent OLEDs. sigmaaldrich.cn

The design of these hybrids often aims to combine the beneficial properties of each component. For instance, the carbazole unit may provide desirable photophysical or biological properties, while the linked moiety can enhance these properties or introduce new functionalities. The synthesis of such hybrids from a di-substituted precursor like 7-hydroxy-9H-carbazole-2-sulfonic acid would involve the selective reaction of either the hydroxyl or the sulfonic acid group (or a derivative thereof) to link to the other molecular fragment. For example, cyclotriphosphazene (B1200923) derivatives bearing carbazole and indole moieties have been synthesized through nucleophilic substitution reactions. rsc.org

Green Chemistry Principles in Carbazole Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For carbazole synthesis, this involves the use of sustainable reagents, catalysts, and reaction conditions.

Sustainable Synthetic Protocols for Carbazole Production

Traditional methods for carbazole synthesis often involve harsh conditions and the use of stoichiometric amounts of hazardous reagents. Modern approaches aim to overcome these limitations by employing more sustainable strategies.

One such strategy is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields. For example, a one-pot synthesis of 9H-carbazoles has been developed using a microwave-assisted palladium-catalyzed tandem reaction. organic-chemistry.org This method avoids the need for harsh conditions and expensive ligands. organic-chemistry.org

Catalyst Development for Efficient Carbazole Functionalization

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of carbazole synthesis, significant progress has been made in developing catalytic systems for their formation and functionalization.

Palladium-based nanocatalysts have emerged as a highly effective and sustainable option. For instance, a magnetically recoverable palladium nanocatalyst supported on biochar has been used for the one-pot synthesis of 9H-carbazoles. organic-chemistry.org This catalyst can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, making the process more economical and environmentally friendly. organic-chemistry.org

The use of solid acid catalysts also represents a green alternative to traditional homogeneous acid catalysts. A solid acidic catalyst derived from rice husk with a sulfonic acid core has been successfully employed for the synthesis of benzo[a]carbazole derivatives. rsc.org This catalyst is low-cost, non-toxic, and reusable. rsc.org

Furthermore, Lewis acid catalysis has been shown to be effective for the synthesis of functionalized carbazoles under mild conditions. rsc.org These methods often offer high efficiency and reproducibility. rsc.org

Table 3: Green Chemistry Approaches in Carbazole Synthesis

| Green Chemistry Principle | Application in Carbazole Synthesis | Example |

| Use of Renewable Feedstocks | Biochar-supported catalysts | Magnetically recoverable palladium nanocatalyst on biochar. organic-chemistry.org |

| Atom Economy | Multi-component reactions | Three-component synthesis of diverse carbazoles. rsc.org |

| Catalysis | Recyclable catalysts | Magnetically recoverable Pd nanocatalysts organic-chemistry.org and solid acid catalysts from rice husk. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of 9H-carbazoles under microwave irradiation. organic-chemistry.org |

Spectroscopic and Structural Elucidation Techniques for 7 Hydroxy 9h Carbazole 2 Sulfonic Acid and Its Derivatives

Advanced Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of 7-hydroxy-9H-carbazole-2-sulfonic acid. A combination of techniques is typically employed to gain a complete picture of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the carbon-hydrogen framework of 7-hydroxy-9H-carbazole-2-sulfonic acid.

In a typical ¹H NMR spectrum of a carbazole (B46965) derivative, the aromatic protons will appear as a series of complex signals (multiplets) in the downfield region (typically 7.0-9.0 ppm). The exact chemical shift and splitting pattern of each proton are dictated by its local electronic environment and its proximity to neighboring protons. For 7-hydroxy-9H-carbazole-2-sulfonic acid, the protons on the carbazole ring system would provide a unique fingerprint, allowing for the confirmation of the substitution pattern. The proton of the hydroxyl group and the N-H proton of the carbazole ring would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in 7-hydroxy-9H-carbazole-2-sulfonic acid would be influenced by the attached functional groups. For instance, the carbon atom bonded to the hydroxyl group (C-7) and the carbon atom attached to the sulfonic acid group (C-2) would exhibit characteristic chemical shifts that confirm their positions on the carbazole ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-Hydroxy-9H-carbazole-2-sulfonic Acid

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-1 | 7.8 (d) | 120.5 |

| C-2 | - | 135.2 |

| H-3 | 7.5 (d) | 118.9 |

| H-4 | 8.0 (d) | 125.6 |

| C-4a | - | 123.8 |

| C-4b | - | 124.1 |

| H-5 | 7.3 (d) | 115.3 |

| H-6 | 7.1 (dd) | 112.8 |

| C-7 | - | 155.4 |

| H-8 | 7.6 (d) | 119.7 |

| C-8a | - | 139.5 |

| N-H | 10.5 (br s) | - |

| OH | 9.8 (br s) | - |

| C-1a | - | 140.1 |

| C-9a | - | 122.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound with high accuracy. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For 7-hydroxy-9H-carbazole-2-sulfonic acid, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the unambiguous determination of its elemental composition.

Furthermore, by inducing fragmentation of the molecular ion, MS can provide valuable structural information. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For 7-hydroxy-9H-carbazole-2-sulfonic acid, characteristic fragmentation would likely involve the loss of the sulfonic acid group (SO₃H) or its components, as well as cleavages within the carbazole ring system. Analyzing these fragment ions helps to confirm the presence and location of the functional groups.

Table 2: Expected Mass Spectrometry Data for 7-Hydroxy-9H-carbazole-2-sulfonic Acid

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 264.0274 | Molecular ion (protonated) |

| [M-SO₃]⁺ | 183.0657 | Loss of sulfur trioxide |

| [M-H₂SO₃]⁺ | 182.0578 | Loss of sulfurous acid |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that correspond to these vibrations. For 7-hydroxy-9H-carbazole-2-sulfonic acid, the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the carbazole ring (around 3400 cm⁻¹), and the S=O stretches of the sulfonic acid group (in the region of 1000-1250 cm⁻¹ and 1340-1440 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum shows absorption maxima (λ_max) at specific wavelengths. The UV-Vis spectrum of 7-hydroxy-9H-carbazole-2-sulfonic acid would be characterized by absorptions corresponding to π-π* transitions within the conjugated carbazole ring system. The positions and intensities of these absorptions can be influenced by the presence of the hydroxyl and sulfonic acid groups and can provide insights into the electronic structure of the molecule.

Table 3: Characteristic Spectroscopic Data for 7-Hydroxy-9H-carbazole-2-sulfonic Acid

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) |

| N-H stretch (carbazole) | ~3350 cm⁻¹ | |

| S=O stretch (sulfonic acid) | ~1200 cm⁻¹ and ~1350 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π-π* transitions | ~250-400 nm |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular connectivity and electronic structure, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the precise positions of all atoms in the crystal lattice, providing bond lengths, bond angles, and torsional angles.

For 7-hydroxy-9H-carbazole-2-sulfonic acid, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, including the planarity of the carbazole ring system and the orientation of the hydroxyl and sulfonic acid substituents. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. This information is crucial for understanding the solid-state properties of the compound. While obtaining suitable crystals for X-ray analysis can be challenging, the wealth of information it provides is unparalleled.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The synthesis of 7-hydroxy-9H-carbazole-2-sulfonic acid, like any chemical synthesis, may result in a mixture of the desired product along with starting materials, by-products, and other impurities. Chromatographic techniques are essential for both the isolation of the pure compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture. For purity assessment of 7-hydroxy-9H-carbazole-2-sulfonic acid, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity.

For the isolation and purification of 7-hydroxy-9H-carbazole-2-sulfonic acid on a larger scale, preparative chromatography techniques, such as column chromatography, are often used. By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents), the desired compound can be effectively separated from impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), a simple and rapid analytical technique.

Computational Chemistry and Theoretical Studies on 7 Hydroxy 9h Carbazole 2 Sulfonic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the geometries and electronic properties of carbazole (B46965) derivatives. nih.gov Such studies form the basis for predicting molecular behavior, from reactivity to spectroscopic characteristics.

The electronic nature of 7-hydroxy-9H-carbazole-2-sulfonic acid is dictated by the interplay between the carbazole nucleus and its substituents. The nitrogen atom of the pyrrole (B145914) ring, along with the hydroxyl (-OH) group at the 7-position, acts as an electron-donating center, increasing the electron density of the aromatic system. Conversely, the sulfonic acid (-SO₃H) group at the 2-position is a powerful electron-withdrawing group.

This electronic push-pull system significantly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO energy is a measure of the molecule's ability to donate electrons. In this system, the HOMO is expected to be largely localized over the electron-rich carbazole ring and the hydroxyl group. The presence of the electron-donating hydroxyl group would raise the HOMO energy level compared to unsubstituted carbazole, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO energy reflects the molecule's ability to accept electrons. The electron-withdrawing sulfonic acid group is predicted to significantly lower the LUMO energy level. The LUMO density would likely be concentrated around the portion of the molecule bearing the sulfonic acid group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter for determining chemical reactivity and kinetic stability. The push-pull nature of the substituents in 7-hydroxy-9H-carbazole-2-sulfonic acid is expected to decrease the HOMO-LUMO gap compared to the parent carbazole. A smaller gap suggests higher polarizability and greater charge transfer character, which can influence its optical and electronic properties. researchgate.net

Theoretical studies on other carbazole derivatives support these predictions. For instance, DFT studies on carbazole-based copolymers show that the introduction of donor and acceptor units facilitates charge transfer, a property directly related to the distribution of frontier orbitals. acs.org

| Orbital/Parameter | Predicted Influence of Substituents | Rationale |

| HOMO Energy | Increased (relative to carbazole) | The electron-donating -OH group destabilizes the HOMO, raising its energy. |

| LUMO Energy | Decreased (relative to carbazole) | The electron-withdrawing -SO₃H group stabilizes the LUMO, lowering its energy. |

| HOMO-LUMO Gap | Reduced | The combined effect of the donor and acceptor groups narrows the energy gap. |

| HOMO Distribution | Concentrated on the carbazole ring and -OH group. | Reflects the primary electron-donating regions of the molecule. |

| LUMO Distribution | Concentrated near the -SO₃H group. | Reflects the primary electron-accepting region of the molecule. |

This table is based on established principles of physical organic chemistry and findings from computational studies on analogous carbazole derivatives.

Computational methods can predict the most likely sites for chemical reactions. The Fukui function, for example, is a tool used within DFT to identify the regions of a molecule most susceptible to nucleophilic or electrophilic attack. scientific.net For 7-hydroxy-9H-carbazole-2-sulfonic acid, analysis would likely indicate that the electron-rich positions on the carbazole ring are prone to electrophilic attack, while regions near the sulfonic acid group might be more susceptible to nucleophilic interaction. DFT calculations on nitro-substituted carbazoles have shown that electron-withdrawing groups significantly influence the π-electron delocalization and geometry of the carbazole system, which in turn governs its reactivity. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, particularly docking studies, are instrumental in predicting how a ligand might bind to a biological target, such as an enzyme or receptor. This is a cornerstone of rational drug design.

Carbazole derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease. nih.govresearchgate.net While specific docking studies for 7-hydroxy-9H-carbazole-2-sulfonic acid are not available, studies on related carbazole-based cholinesterase inhibitors provide a model for its potential interactions.

In a typical docking study against acetylcholinesterase (AChE), the carbazole scaffold often engages in π-π stacking interactions with aromatic residues in the enzyme's active site, such as tryptophan (Trp) and tyrosine (Tyr). The substituents play a crucial role in anchoring the ligand and establishing specific hydrogen bonds.

For 7-hydroxy-9H-carbazole-2-sulfonic acid, the following interactions with the AChE active site could be hypothesized:

The hydroxyl group could act as a hydrogen bond donor or acceptor with polar amino acid residues.

The sulfonic acid group , being highly polar and capable of ionization, could form strong hydrogen bonds or salt bridges with positively charged or polar residues.

The N-H group of the carbazole ring can also participate in hydrogen bonding. nih.gov

A study on carbazole-based α-aminophosphonate derivatives identified a potent mixed-type inhibitor of both AChE and butyrylcholinesterase (BuChE), with molecular docking supporting the observed inhibitory activity. nih.gov

| Potential Interaction Site | Amino Acid Residues in Cholinesterase Active Site | Type of Interaction |

| Carbazole Ring System | Trp84, Tyr334 | π-π Stacking |

| 7-Hydroxy Group | Ser122, His440 | Hydrogen Bond |

| 2-Sulfonic Acid Group | Arg289, Lys325 | Hydrogen Bond / Salt Bridge |

| 9-H of Pyrrole Ring | Tyr121 | Hydrogen Bond |

This table presents hypothetical interactions based on known cholinesterase inhibitor binding modes and the functional groups of the title compound.

Structure-Activity Relationship (SAR) studies correlate a molecule's chemical structure with its biological activity. Numerous studies on carbazole derivatives have established key SAR principles. researchgate.net

Substitution on the Carbazole Ring: The position and nature of substituents are critical. Electron-donating groups like hydroxyl and alkoxy groups can enhance biological activity. researchgate.net The introduction of sulfonamide groups has been shown to improve aqueous solubility and can lead to potent anticancer agents. nih.govnih.gov

N-Substitution: The substituent at the N9 position of the carbazole ring plays a significant role in modulating lipophilicity and can be essential for certain biological activities like neuroprotection. nih.gov Functionalization at this position can be tailored to target specific biological outcomes. mdpi.com

Hybrid Molecules: Combining the carbazole scaffold with other pharmacophores is a common strategy. Carbazole-rhodanine hybrids, for example, have shown promising antimicrobial potential. researchgate.net

The SAR for 7-hydroxy-9H-carbazole-2-sulfonic acid would be a composite of the effects of its specific functional groups. The hydroxyl group is generally favorable for activity, while the sulfonic acid group would dramatically increase water solubility, a property that can be beneficial for bioavailability but may also hinder membrane permeability. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and powerful computational method used extensively in the study of carbazole derivatives. scientific.netnih.govresearchgate.net Its applications provide deep insights into the structure and properties of these molecules.

Geometric Optimization: DFT is used to predict the most stable three-dimensional conformation of a molecule. Studies on carbazole derivatives have used DFT to determine that while isolated molecules may be predicted to be perfectly planar, slight non-planarity can be induced in the solid state by crystal packing forces. nih.gov

Electronic Property Prediction: As detailed in section 4.1.1, DFT is the primary tool for calculating HOMO and LUMO energies, the HOMO-LUMO gap, and the distribution of electron density. These calculations are fundamental to understanding the electronic behavior of molecules like 7-hydroxy-9H-carbazole-2-sulfonic acid. nih.govacs.org

Spectroscopic Analysis: DFT calculations can predict spectroscopic data, such as NMR chemical shifts. For complex molecules, especially those containing heavy atoms, relativistic DFT methods (e.g., ZORA) can provide results that are in excellent agreement with experimental values, aiding in structure elucidation. researchgate.net

Reactivity and Aromaticity: DFT can be used to calculate reactivity descriptors like the Fukui function and aromaticity indices such as HOMA (Harmonic Oscillator Model of Aromaticity). These tools help in understanding how substitution patterns, such as the addition of a nitro group, affect the aromatic character and reactivity of the different rings within the carbazole system. nih.gov

In essence, DFT serves as a computational microscope, allowing researchers to probe and predict the behavior of carbazole systems, thereby guiding the synthesis and development of new functional materials and therapeutic agents.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical corroboration of experimental data and the interpretation of complex spectra. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. scientific.netscholarena.com

Vibrational Spectroscopy (IR): The infrared (IR) spectrum of 7-hydroxy-9H-carbazole-2-sulfonic acid can be predicted by calculating its harmonic vibrational frequencies using DFT. rsc.org These calculations can help in the assignment of characteristic vibrational modes to specific functional groups within the molecule. For instance, the stretching frequencies of the O-H group (from the hydroxyl moiety), the S=O and S-O bonds (in the sulfonic acid group), and the N-H bond of the carbazole ring can be precisely calculated. A coupled computational-experimental approach has been shown to be effective for interpreting the vibrational spectra of N-substituted carbazoles. rsc.org It is common to apply a scaling factor to the calculated frequencies to better match experimental values, which typically hover around 0.95–0.96 for DFT calculations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netmdpi.com For a molecule like 7-hydroxy-9H-carbazole-2-sulfonic acid, these calculations can predict the chemical shifts for each proton and carbon atom in the structure, aiding in the interpretation of experimental NMR spectra. acs.org Relativistic calculations may even be necessary for improved accuracy when heavy atoms are present. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, the λmax values in the UV-visible spectrum can be estimated. nih.gov For 7-hydroxy-9H-carbazole-2-sulfonic acid, TD-DFT can reveal how the hydroxyl and sulfonic acid substituents influence the π-π* and n-π* electronic transitions of the carbazole core. researchgate.net

A hypothetical table of predicted spectroscopic data for 7-hydroxy-9H-carbazole-2-sulfonic acid, based on typical values for substituted carbazoles, is presented below.

| Parameter | Predicted Value (Hypothetical) | Computational Method |

| IR Frequencies (cm⁻¹) | DFT (B3LYP/6-31G*) | |

| ν(O-H) | ~3400-3600 | |

| ν(N-H) | ~3300-3500 | |

| ν(S=O) | ~1340-1350 | |

| ¹³C NMR (ppm) | GIAO-DFT | |

| C-OH (C7) | ~150-160 | |

| C-SO₃H (C2) | ~135-145 | |

| UV-Vis (nm) | TD-DFT | |

| λmax1 | ~290-300 | |

| λmax2 | ~320-335 |

Conformational Analysis of 7-Hydroxy-9H-carbazole-2-sulfonic Acid and Related Compounds

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical properties and biological activity. For 7-hydroxy-9H-carbazole-2-sulfonic acid, the primary points of conformational freedom are the rotation around the C-O bond of the hydroxyl group and the C-S bond of the sulfonic acid group.

Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, can be used to explore the potential energy surface associated with these rotations. google.com By systematically rotating the dihedral angles of the -OH and -SO₃H groups relative to the carbazole plane, a conformational energy map can be generated. This allows for the identification of the most stable, low-energy conformations. google.com

The introduction of substituents on the carbazole ring can create steric hindrance that may favor certain conformations. For instance, the interaction between the sulfonic acid group and the adjacent hydrogen atom on the carbazole ring will likely influence its preferred orientation. Computational studies can quantify the energy barriers to rotation and the relative energies of different conformers.

A hypothetical conformational analysis for the rotation of the sulfonic acid group in 7-hydroxy-9H-carbazole-2-sulfonic acid might reveal two low-energy conformers, with the energy barrier between them being a key determinant of the molecule's flexibility at room temperature.

| Dihedral Angle (H-C1-C2-S) | Relative Energy (kcal/mol) (Hypothetical) |

| 0° | 5.0 |

| 90° | 0.0 |

| 180° | 4.5 |

| 270° | 0.2 |

Computational Design and Virtual Screening of Novel Carbazole-Based Structures

The insights gained from computational studies on known carbazole derivatives can be leveraged for the computational design and virtual screening of novel structures with tailored properties. This approach is widely used in drug discovery and materials science to identify promising candidates for synthesis and experimental testing.

Structure-based virtual screening, for example, can be employed to identify carbazole derivatives that may act as inhibitors for a specific biological target. nih.gov This process relies on the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or from computational predictions. nih.gov Large libraries of virtual carbazole compounds can then be docked into the active site of the protein to predict their binding affinity and mode of interaction.

Computational design also extends to the development of new materials. For instance, by systematically varying the substituents on the carbazole core, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, to optimize performance in applications like organic light-emitting diodes (OLEDs) or solar cells. scientific.netresearchgate.net Theoretical calculations can predict how different electron-donating or electron-withdrawing groups will affect the electronic structure and photophysical properties of the resulting molecules. acs.org This allows for the rational design of novel carbazole-based materials with enhanced functionalities.

Advanced Research Applications of 7 Hydroxy 9h Carbazole 2 Sulfonic Acid and Its Derivatives

Materials Science and Engineering Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Carbazole (B46965) derivatives are widely utilized in the fabrication of OLEDs and other optoelectronic devices due to their excellent hole-transporting properties, high thermal stability, and wide energy gap. ossila.com They can be readily functionalized at various positions, allowing for the fine-tuning of their electronic and physical properties. mdpi.comrsc.org

In phosphorescent OLEDs (PhOLEDs), a phosphorescent guest emitter is dispersed in a host material matrix. The host material plays a critical role in achieving high efficiency by facilitating charge transport and ensuring efficient energy transfer to the guest. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy, which is crucial for confining the triplet excitons on the phosphorescent guest and preventing back energy transfer. researchgate.net

The triplet energy of the host must be higher than that of the guest emitter to ensure efficient phosphorescence. researchgate.net Various carbazole-based host materials have been synthesized with high triplet energies, making them suitable for blue, green, and yellow PhOLEDs. researchgate.netdtic.mil The rigid structure of carbazole contributes to high glass transition temperatures, leading to morphologically stable amorphous films, which is another key requirement for durable OLED devices. researchgate.net For instance, pyridinyl-carbazole derivatives have been shown to be effective host materials in both green and blue PhOLEDs, demonstrating high power efficiencies and external quantum efficiencies. researchgate.netresearchgate.net

The introduction of a sulfonic acid group in 7-hydroxy-9H-carbazole-2-sulfonic acid would significantly increase its polarity and could render it soluble in polar solvents, including water. This could open up possibilities for fabricating OLEDs from solution-based processes using more environmentally friendly solvents. The hydroxyl group could further enhance solubility and potentially provide a site for further functionalization.

Table 1: Performance of Selected Carbazole-Based Host Materials in PhOLEDs

| Host Material Derivative | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency |

|---|---|---|---|

| Pyridinyl-carbazole H2 | FIrpic (Blue) | 10.3% | 24.9 lm/W |

| Pyridinyl-carbazole H2 | Ir(ppy)3 (Green) | 9.4% | 34.1 lm/W |

| TRZ-DBC1 | Yellow Phosphor | 25.4% | 71.4 cd/A (Current Efficiency) |

Data sourced from studies on pyridinyl-carbazole and triazine-dibenzocarbazole derivatives. researchgate.netdtic.mil

Carbazole derivatives are renowned for their hole-transporting capabilities. mdpi.com The nitrogen atom in the carbazole ring is electron-rich, facilitating the movement of holes. This property makes them ideal for use in hole transport layers (HTLs) in OLEDs and other electronic devices. researchgate.net An efficient HTL must have appropriate energy levels to ensure efficient injection of holes from the anode and transport to the emissive layer.

Poly(N-vinylcarbazole) (PVK) is a well-known polymer based on a carbazole derivative that is widely used as a hole-transporting material. youtube.com Molecular design allows for the creation of carbazole-based HTLs with tailored HOMO (Highest Occupied Molecular Orbital) levels to match the work function of common anodes, thereby reducing the hole injection barrier. mdpi.com The development of bipolar host materials, which can transport both holes and electrons, is also an active area of research, with many designs incorporating the electron-donating carbazole unit. researchgate.net

The sulfonic acid group in 7-hydroxy-9H-carbazole-2-sulfonic acid would likely make it a poor candidate for a conventional HTL in a multilayer OLED fabricated by vacuum deposition due to its high polarity and potential for charge trapping. However, its water solubility could be advantageous for use in solution-processed devices or as an interfacial layer to improve charge injection from the anode.

Photorefractive Materials Development

The photorefractive effect is a reversible change in the refractive index of a material induced by illumination. Materials exhibiting this effect have applications in holographic data storage, optical image processing, and phase conjugation. Photorefractive polymers are typically composites containing a photoconducting polymer, a sensitizer, a nonlinear optical chromophore, and a plasticizer.

Carbazole-containing polymers, such as PVK, are often used as the photoconducting component in these composites due to their ability to generate and transport charge carriers upon illumination. researchgate.netmdpi.com The synthesis of new carbazole derivatives aims to enhance the photorefractive performance of these materials. For example, a derivative synthesized by coupling a diazonium salt with N-(2-hydroxyethyl)-carbazole has been investigated for its potential in photorefractive applications. researchgate.net

Photovoltaic Device Integration

Carbazole derivatives are extensively investigated for their use in organic photovoltaic (OPV) devices, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). mdpi.comacs.org In these devices, carbazole-based materials often serve as the hole-transporting material (HTM), which is a critical component for extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. acs.orgacs.org

The desirable properties of carbazole derivatives for photovoltaic applications include:

Good hole mobility: Facilitates efficient charge extraction. acs.org

Appropriate energy levels: The HOMO level should align well with the valence band of the perovskite or the HOMO of the dye for efficient hole transfer. acs.org

High thermal and chemical stability: Ensures long-term device stability. mdpi.comacs.org

Good film-forming properties: Leads to uniform and continuous layers. rsc.org

Numerous carbazole-based HTMs have been designed and synthesized, leading to high power conversion efficiencies (PCEs) in perovskite solar cells, in some cases exceeding 20%. rsc.orgrsc.org For instance, donor-acceptor type carbazole derivatives have demonstrated excellent performance in PSCs. rsc.org In DSSCs, carbazole-based dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor, with the carbazole moiety serving as the electron donor. researchgate.netnih.gov

The sulfonic acid group in 7-hydroxy-9H-carbazole-2-sulfonic acid would make it highly soluble in polar solvents. This could be beneficial for the fabrication of solution-processed solar cells. However, this high polarity might also be detrimental to the stability of the perovskite layer, which is known to be sensitive to moisture and polar molecules.

Table 2: Performance of Selected Carbazole-Based Hole Transporting Materials in Perovskite Solar Cells

| HTM | Power Conversion Efficiency (PCE) |

|---|---|

| KZRD | 20.40% |

| SGT-405 | 14.79% |

Data sourced from studies on various carbazole derivatives in perovskite and organic solar cells. rsc.orgrsc.org

Applications in Electrophotography

Electrophotography is the technology behind photocopiers and laser printers. A key component in this process is the photoreceptor, which is typically a multilayered device consisting of a charge generation layer (CGL) and a charge transport layer (CTL). dtic.mil The CGL absorbs light to create electron-hole pairs, and the CTL transports these charges to the surface to form an electrostatic latent image.

Carbazole derivatives, particularly poly(N-vinylcarbazole) (PVK), have been historically important as charge-transporting materials in electrophotography due to their excellent hole transport properties. dtic.milyoutube.com The carbazole groups in the polymer allow for the hopping of holes, enabling the dissipation of the surface charge in illuminated areas. youtube.com Modern photoreceptors often use molecularly doped polymers, where a charge-transporting molecule, frequently a carbazole derivative, is dispersed in a polymer binder.

While specific applications of 7-hydroxy-9H-carbazole-2-sulfonic acid in electrophotography are not reported, the fundamental charge-transporting nature of the carbazole core suggests potential relevance. The sulfonic acid and hydroxyl groups would significantly alter its physical properties, likely making it unsuitable for conventional photoreceptor designs that require materials soluble in non-polar organic solvents for their fabrication.

Utilization in the Dye and Pigment Industries

The carbazole nucleus is a well-established chromophore that has been extensively utilized in the synthesis of dyes and pigments. The introduction of functional groups, such as hydroxyl and sulfonic acid moieties, can significantly enhance the properties of these colorants. The sulfonic acid group, in particular, imparts water solubility, a crucial characteristic for many dyeing processes, especially for textile applications. While specific data on the direct application of 7-hydroxy-9H-carbazole-2-sulfonic acid in commercial dyes is limited in publicly available research, the principles of dye chemistry suggest its potential as a valuable intermediate.

Carbazole-based dyes are known for their application in various high-tech areas, including fluorescent dyes for bioimaging and conductive polymers for electronic devices. researchgate.net The general synthetic strategy for creating azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Aromatic sulfonic acids are key intermediates in the synthesis of many commercial azo dyes. nih.gov Given its structure, a derivative of 7-hydroxy-9H-carbazole-2-sulfonic acid, specifically an amino-substituted version, could serve as a diazo component. Upon diazotization, it could be coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting coloristic and fastness properties. The hydroxyl group at the 7-position would likely influence the final color of the dye.

Furthermore, the carbazole structure itself is a key component in certain high-performance pigments. The modification of the carbazole backbone with different chemical groups can lead to a wide spectrum of colors, from blue to green. mdpi.com

Table 1: Potential Roles of 7-Hydroxy-9H-carbazole-2-sulfonic Acid Derivatives in Dye and Pigment Synthesis

| Role | Description | Potential Advantage |

| Dye Intermediate | Amino-substituted derivatives could be diazotized and used as a diazo component in the synthesis of azo dyes. | The sulfonic acid group would enhance water solubility, making it suitable for textile dyeing. |

| Chromophore Modification | The carbazole nucleus acts as the core chromophore, with the hydroxyl and sulfonic acid groups acting as auxochromes to modify the color and properties. | Potential for creating dyes with unique shades and improved fastness properties. |

| Pigment Precursor | Could serve as a building block for the synthesis of larger, more complex high-performance pigments. | The inherent stability of the carbazole ring could contribute to the lightfastness and weather resistance of the final pigment. |

Photochemistry and Photophysics Research

The photophysical and photochemical properties of carbazole and its derivatives have been a subject of intense research due to their applications in organic electronics, sensors, and photopolymerization. The presence of both a hydroxyl and a sulfonic acid group on the carbazole ring in 7-hydroxy-9H-carbazole-2-sulfonic acid suggests unique behavior in these areas.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate a polymerization reaction. Carbazole derivatives have emerged as a promising class of photoinitiators, particularly for visible light-induced polymerization, which offers advantages in terms of safety and energy efficiency. nih.govitu.edu.tr

Carbazole-based compounds are excellent candidates for photoinitiators due to their strong electron-donating nature and high performance in initiating both free radical and cationic polymerization under near-UV and visible light. rsc.orgresearchgate.net The efficiency of these systems often relies on a multi-component approach, where the carbazole derivative acts as a photosensitizer in conjunction with a co-initiator, such as an iodonium (B1229267) salt or an amine. rsc.org

The introduction of a sulfonic acid group to the carbazole structure is a key strategy for developing water-soluble photoinitiating systems. nih.govresearchgate.net This is particularly important for applications in aqueous environments, such as in the biomedical field. Research has shown that carbazole derivatives featuring sulfonic acid groups can be remarkably soluble in water, making them highly effective as water-soluble photoinitiators. nih.govresearchgate.net

A significant application of water-soluble carbazole-based photoinitiating systems is in the fabrication of 3D hydrogels, particularly those with antibacterial properties. nih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications like wound dressings and tissue engineering. nih.govnih.gov

Recent studies have demonstrated that multi-component photoinitiating systems based on water-soluble carbazole derivatives can be used for the in situ preparation of hydrogels. nih.govresearchgate.net For instance, these systems have been employed in laser-write procedures using a 405 nm LED light source to create hydrogels containing silver nanoparticles. nih.govresearchgate.net The resulting hydrogels exhibit significant antibacterial activity against bacteria such as Escherichia coli. nih.govresearchgate.net The ability to create antibacterial hydrogels through photopolymerization opens up new avenues for advanced wound care and medical device coatings. Carbazole derivatives themselves have been investigated for their antimicrobial properties, and incorporating them into hydrogels can provide a dual-function material. nih.govresearchgate.netmdpi.comwisdomlib.org

Table 2: Research Findings on Carbazole Derivatives in Photoinitiation and Antibacterial Hydrogels

| Research Area | Key Finding | Significance | Relevant Carbazole Derivative Feature |

| Visible Light Photoinitiating Systems | Carbazole derivatives act as high-performance photoinitiators for free radical and cationic polymerization under near-UV and visible light. itu.edu.trrsc.org | Enables safer and more energy-efficient polymerization processes. | Strong electron-donating nature of the carbazole core. |

| Water-Soluble Photoinitiators | The introduction of sulfonic acid groups leads to excellent water solubility. nih.govresearchgate.net | Crucial for applications in aqueous media, including biomedical uses. | Presence of sulfonic acid moieties. |

| 3D Antibacterial Hydrogels | Water-soluble carbazole-based photoinitiating systems can be used to fabricate hydrogels with embedded antibacterial agents like silver nanoparticles. nih.govresearchgate.net | Offers a method for creating advanced, on-demand antibacterial materials for medical applications. | Water solubility and photo-initiating capability. |

Luminescence and Fluorescence Studies in Aqueous Environments

Carbazole and its derivatives are well-known for their strong native fluorescence, which makes them suitable for applications as fluorescent probes and in organic light-emitting diodes (OLEDs). researchgate.netnih.govnih.govnih.gov The photophysical properties, including luminescence, are highly dependent on the nature and position of substituents on the carbazole ring. rsc.orgcapes.gov.br

The presence of a hydroxyl group and a sulfonic acid group in 7-hydroxy-9H-carbazole-2-sulfonic acid is expected to significantly influence its luminescence in aqueous environments. The sulfonic acid group ensures water solubility, allowing for spectroscopic studies in aqueous solutions, which is relevant for biological and environmental sensing applications. The hydroxyl group can participate in excited-state proton transfer (ESPT) processes, which can lead to complex fluorescence behavior, including the appearance of new emission bands corresponding to the deprotonated species. nih.gov

Studies on hydroxycarbazole derivatives have shown that the fluorescence can be quenched or enhanced in the presence of certain analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors. nih.govresearchgate.net The interaction of the hydroxyl and carbazole NH groups with anions through hydrogen bonding can be crucial for the charge transfer process that enhances fluorescence. nih.gov The specific positioning of the hydroxyl and sulfonic acid groups in 7-hydroxy-9H-carbazole-2-sulfonic acid would dictate its unique fluorescence signature and its potential as a sensor in aqueous media.

Table 3: Factors Influencing Luminescence of Hydroxylated Carbazole Derivatives in Aqueous Environments

| Factor | Influence on Luminescence | Underlying Mechanism |

| Hydroxyl Group | Can lead to dual emission and solvent-dependent fluorescence. | Excited-State Proton Transfer (ESPT) to form a phenolate (B1203915) anion with a different emission spectrum. nih.gov |

| Sulfonic Acid Group | Imparts water solubility, enabling studies in aqueous media. | Ionic nature of the group enhances interaction with polar water molecules. |

| pH of the Medium | Can alter the protonation state of the hydroxyl and sulfonic acid groups, affecting the fluorescence spectrum. | Ground-state and excited-state acid-base equilibria. |

| Presence of Analytes | Can cause fluorescence quenching or enhancement. | Interaction with the hydroxyl or carbazole moiety, leading to changes in the electronic structure and non-radiative decay pathways. nih.govnih.gov |

Investigation of Intermolecular Charge Transfer Interactions

Intermolecular charge transfer (CT) is a fundamental process in many areas of chemistry and materials science, playing a crucial role in the function of organic solar cells, photodetectors, and photocatalysts. Carbazole is an excellent electron donor and readily forms charge-transfer complexes with various electron acceptors. nih.govrsc.org

The electronic properties of 7-hydroxy-9H-carbazole-2-sulfonic acid, with its electron-donating carbazole core and hydroxyl group, and the electron-withdrawing sulfonic acid group, make it an interesting candidate for studying intermolecular charge transfer interactions. The presence of both donor and acceptor characteristics within the same molecule, albeit with the sulfonic acid group's influence being more on solubility and local electronic environment, suggests the possibility of forming stable charge-transfer complexes.

Research on carbazole derivatives has shown that they can form stable radical adducts that exhibit charge transfer bands in the visible and near-infrared regions. nih.gov The formation of these CT complexes can be modulated by the electronic nature of the substituents on the carbazole ring. Furthermore, the ability of functionalized carbazoles to engage in both through-space and through-bond charge transfer has been explored in donor-acceptor luminophores. rsc.org The specific arrangement of the hydroxyl and sulfonic acid groups on the carbazole ring of 7-hydroxy-9H-carbazole-2-sulfonic acid would influence the geometry and electronic coupling in any potential charge-transfer complexes, thereby affecting their optical and electronic properties. The study of such interactions is vital for the rational design of new materials for optoelectronic applications. rsc.orgrsc.org

Biological Activity Research and Mechanistic Investigations of Carbazole Derivatives in Vitro Focus

Neuroprotection and Research into Neurological Disorders

The neuroprotective effects of carbazole (B46965) derivatives have been a key area of investigation, with studies highlighting their potential to combat the complex pathologies of neurodegenerative diseases. Research has delved into their ability to modulate various biological targets and pathways implicated in neuronal damage and death. nih.gov

Cholinesterase Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

One of the prominent strategies in the management of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. Several carbazole derivatives have been identified as potent inhibitors of these enzymes. For instance, hybrids of carbazole and other pharmacophores have been synthesized to optimize this inhibitory activity. encyclopedia.pub

A series of ferulic acid-carbazole hybrid compounds demonstrated significant inhibitory activity against both AChE and BChE. nih.gov Notably, some of these hybrids exhibited greater potency than the standard drug galantamine. nih.gov The design of these molecules often involves creating hybrids that can interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. Carbazole-coumarin hybrids have also been developed as dual-binding site inhibitors of acetylcholinesterase. researchgate.net

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

| Ferulic acid-carbazole hybrid (Compound 5k) | Acetylcholinesterase (AChE) | 1.9 | nih.gov |

| Mahanimbine | Acetylcholinesterase (AChE) | 0.03 mg/mL | encyclopedia.pub |

| Carbazole-coumarin hybrid (Compound 8h) | Acetylcholinesterase (AChE) | 6.72 | researchgate.net |

This table presents a selection of carbazole derivatives and their reported in vitro inhibitory activities against cholinesterases. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antioxidant Activity and Free Radical Scavenging Capabilities

Oxidative stress is a well-established factor in the pathogenesis of various neurological disorders. The ability of carbazole derivatives to scavenge free radicals and exhibit antioxidant properties is a key aspect of their neuroprotective potential. nih.govechemcom.com The carbazole nucleus, with its electron-rich aromatic system, is conducive to donating electrons and neutralizing reactive oxygen species (ROS). nih.gov

Studies have shown that N-substituted carbazoles possess significant antioxidant activity, which may contribute to their neuroprotective effects. nih.gov For example, carazostatin, a carbazole derivative, has demonstrated potent inhibitory activity against free radical-induced lipid peroxidation, even surpassing the antioxidant activity of α-tocopherol in liposomal membranes. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. echemcom.com

Inhibition of Lipid Peroxidation Mechanisms

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and is implicated in neurodegenerative processes. Carbazole derivatives have been investigated for their ability to inhibit this detrimental process. nih.gov Lipocarbazole, for instance, has been identified as a powerful inhibitor of lipid peroxidation. nih.gov Its mechanism of action is attributed to its ability to efficiently scavenge free radicals within biological membranes. nih.gov The lipophilic nature of certain carbazole derivatives facilitates their incorporation into lipid bilayers, where they can effectively interrupt the propagation of lipid peroxidation. nih.gov

Modulation of Neurodegenerative Pathways (e.g., Amyloid-beta formation, Oxidative Stress-Induced Neuronal Death)

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Carbazole derivatives have shown promise in inhibiting this aggregation process. capes.gov.brnih.gov Certain carbazole-based fluorophores have been found to bind to Aβ peptides and effectively inhibit their fibrillogenesis. capes.gov.brnih.gov Furthermore, carbazole-containing arylcarboxamides and carbazole thiazoles have been identified as inhibitors of β-secretase (BACE-1), a key enzyme in the production of Aβ. encyclopedia.pub

Carbazole derivatives also protect neurons from oxidative stress-induced death. nih.gov For example, some N-substituted carbazoles have demonstrated modest to good neuroprotective effects in neuronal cell lines against glutamate (B1630785) or homocysteic acid-induced injury. nih.gov Compound 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde) was found to protect neuro2a cells from hydrogen peroxide-induced cell death and promote neurite outgrowth, suggesting a neurotrophic effect. mdpi.com

Structural Considerations for Blood-Brain Barrier Permeation

For a neuroprotective agent to be effective, it must be able to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a crucial role in its ability to permeate the BBB. nih.gov

Carbazole derivatives, with their generally lipophilic nature, are considered promising candidates for CNS-active drugs. researchgate.net Structural modifications can be made to the carbazole scaffold to enhance its BBB permeability. For instance, the addition of certain functional groups can modulate the lipophilicity and interaction with BBB transporters. mdpi.com While specific studies on 7-hydroxy-9H-carbazole-2-sulfonic acid's BBB permeation are limited, the general principles suggest that its sulfonic acid groups would likely hinder passive diffusion across the BBB due to their hydrophilic nature. However, these groups could potentially be exploited for targeted delivery via specific transporters. Research on other carbazole derivatives has shown that modifications can indeed improve brain penetration. nih.govdovepress.com

Anticancer and Antitumor Research Applications

The carbazole scaffold is a key structural motif in many natural and synthetic compounds with significant anticancer and antitumor activities. nih.govbiomedjournal.com These compounds exert their effects through various mechanisms, including cytotoxicity, inhibition of cancer-related enzymes, and induction of apoptosis. frontiersin.orgnih.govresearchgate.net

The in vitro cytotoxic activity of numerous carbazole derivatives has been evaluated against a wide range of human cancer cell lines. nih.govfrontiersin.org These studies often report the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Carbazole Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| MHY407 | Breast cancer cell lines | ~5 | nih.gov |

| Compound 3 (6-Methyl-2,3,4,9-tetrahydro-1H-carbazole derivative) | Calu1 (Lung carcinoma) | 0.0025 | nih.gov |

| Compound 14a (Carbazole hydrazone) | 7901 (Gastric adenocarcinoma) | 11.8 | frontiersin.org |

| Compound 14a (Carbazole hydrazone) | A875 (Human melanoma) | 9.77 | frontiersin.org |

| Compound 10 (Oxadiazole-containing carbazole) | HepG2 (Hepatocellular carcinoma) | 7.68 | nih.gov |

| Compound 10 (Oxadiazole-containing carbazole) | HeLa (Cervical cancer) | 10.09 | nih.gov |

| Compound 10 (Oxadiazole-containing carbazole) | MCF7 (Breast cancer) | 6.44 | nih.gov |

| Compound 9 (Carbazole derivative) | HeLa (Cervical cancer) | 7.59 | nih.gov |

| Compound 26 (Isoxazolo[3,4-a]carbazole derivative) | HeLa (Cervical cancer) | 0.37 | nih.gov |

| Compound 34 (Pyrido[2,3-a]carbazole derivative) | HeLa (Cervical cancer) | 13.42 | nih.gov |

This table provides examples of the in vitro anticancer activity of various carbazole derivatives against different human cancer cell lines. The IC50 values indicate the concentration at which the compound inhibits 50% of cell growth.

The mechanisms underlying the anticancer effects of carbazole derivatives are diverse. Some, like the natural product ellipticine, act as DNA intercalating agents and topoisomerase II inhibitors. biomedjournal.commdpi.com Others have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, the carbazole alkaloid mahanine (B1683992) has been reported to induce apoptosis through the activation of caspase-9 and caspase-3. researchgate.net Furthermore, some carbazole derivatives can sensitize cancer cells to conventional chemotherapy and radiation treatment by enhancing DNA damage. nih.gov The development of carbazole-based compounds continues to be a promising avenue in the search for novel and more effective anticancer therapies. nih.gov

Anti-proliferative Effects on Various Cancer Cell Lines

Carbazole derivatives have consistently shown potent in vitro anti-proliferative activity across a wide range of human cancer cell lines. Studies have demonstrated that these compounds can effectively suppress cancer cell proliferation and inhibit the formation of colonies. nih.gov For instance, symmetrically substituted carbazole derivatives, including 2,7-Di(2-furyl)-9H-carbazole (27a), 3,6-Di(2-furyl)-9H-carbazole (36a), and 3,6-Di(2-thienyl)-9H-carbazole (36b), displayed high efficacy against cell lines for lung (A549), colon (HCT-116), breast (MCF-7), bone (U-2 OS), and brain (U-87 MG) cancers. nih.govtandfonline.com

Many of these derivatives exhibit inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range. nih.govnih.gov Compound 27a, for example, showed an IC₅₀ below 1 µM for all tested cell lines. nih.govtandfonline.com Similarly, compound 36a was highly effective against the HCT-116 colon cancer line with an IC₅₀ value of 0.48 µM. nih.govtandfonline.com Other studies on different sets of carbazole derivatives have also reported significant cytotoxic activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. frontiersin.org For example, a novel carbazole derivative, compound 14a, exhibited IC₅₀ values of 11.8 µM and 9.77 µM against 7901 and A875 cells, respectively. frontiersin.org

Table 1: Anti-proliferative Activity (IC₅₀) of Selected Carbazole Derivatives on Various Cancer Cell Lines

| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | U-2 OS (Bone) | U-87 MG (Brain) |

|---|---|---|---|---|---|

| 27a | < 1 µM | < 1 µM | < 1 µM | < 1 µM | < 1 µM |

| 36a | Not Specified | 0.48 ± 0.06 µM | Not Specified | Not Specified | 2.19 ± 0.30 µM |

| 36b | Not Specified | < 1 µM | Not Specified | Not Specified | 1.40 ± 0.24 µM |

Data sourced from multiple studies. nih.govtandfonline.com

Mechanisms of Cell Cycle Modulation and DNA Damage Induction

A key mechanism behind the anticancer effects of carbazole derivatives is their ability to disrupt the cell cycle and induce DNA damage. nih.govresearchgate.net Inhibition of topoisomerases, which are vital for DNA replication and chromosome segregation during mitosis, can lead to cell cycle arrest and apoptosis. mostwiedzy.pl

Studies show that treatment with carbazole derivatives can cause cell cycle arrest, often at the G2/M or S phase. nih.govnih.gov For example, symmetrically substituted carbazoles were found to induce G1-phase arrest in cancer cells. mostwiedzy.pl Another derivative, MHY407, triggered cell cycle arrest in the S phase in breast cancer cell lines. nih.gov

Furthermore, these compounds are known to induce DNA damage. The phosphorylation of histone H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks (DSBs). nih.govresearchgate.net Research has shown that carbazole derivatives can increase the levels of phosphorylated γ-H2AX, confirming the induction of DNA damage. researchgate.netsemanticscholar.org This damage response can also involve the phosphorylation of other key proteins like p53 and Chk2. semanticscholar.org The induction of DNA damage is a critical step that can lead to apoptosis in cancer cells. mostwiedzy.pl

Topoisomerase II Inhibition as a Therapeutic Strategy

Human DNA topoisomerase II (Topo II) is a well-established target for cancer therapy due to its essential role in managing DNA topology during cellular processes like replication and transcription. nih.govmostwiedzy.pl Several carbazole derivatives have been identified as potent inhibitors of Topo II. nih.gov The anticancer drug elliptinium, a carbazole alkaloid, functions by poisoning Topo II and intercalating into DNA. nih.govtandfonline.com

More recent research has focused on developing new carbazole derivatives that act as either Topo II poisons (stabilizing the enzyme-DNA cleavage complex) or catalytic inhibitors (preventing the enzyme from functioning). nih.govtandfonline.com For instance, a study on palindromic carbazole derivatives found that compound 36a, which is 3,6-di(2-furyl)-9H-carbazole, acts as a novel catalytic inhibitor of Topo II. nih.govtandfonline.com It selectively inhibits the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govtandfonline.com This inhibition of Topo II function is a direct mechanism leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells. nih.govresearchgate.net

p53 Activation and its Role in Cancer Therapy

The tumor suppressor protein p53 plays a central role in preventing cancer formation. frontiersin.org Reactivating dormant or wild-type p53 in cancer cells is a promising therapeutic strategy. nih.gov Certain carbazole derivatives have been shown to exert their antitumor effects through the activation of the p53 pathway. nih.gov

One such derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated a strong and selective inhibitory activity against melanoma cells harboring wild-type p53, while having little effect on normal melanocytes. nih.gov Mechanistic studies revealed that ECCA enhances the phosphorylation of p53 at the Serine-15 residue. nih.gov This activation of p53 signaling leads to the induction of apoptosis and senescence in the melanoma cells. nih.gov Knockdown of p53 in these cells was found to counteract the apoptosis-inducing effects of ECCA, confirming the critical role of p53 in its mechanism of action. nih.gov This highlights the potential for developing carbazole derivatives as agents that can functionally restore the p53 tumor suppressor pathway. nih.govresearchgate.net

Structure-Activity Relationships in Anticancer Carbazole Scaffolds